![molecular formula C23H19F3N2O4S B11408387 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11408387.png)
3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the dimethoxyphenyl group: This can be done through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: This compound shares the dimethoxyphenyl and trifluoromethyl groups but has a different core structure, leading to distinct chemical and biological properties.
2,4-Disubstituted thiazoles: These compounds have similar thiazole rings but different substituents, resulting in varied biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C23H19F3N2O4S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C23H19F3N2O4S/c1-31-18-8-7-15(9-19(18)32-2)22(30)12-33-21-17(11-27)16(10-20(29)28(21)22)13-3-5-14(6-4-13)23(24,25)26/h3-9,16,30H,10,12H2,1-2H3 |
InChI Key |
ZGEOPYRCHAYTJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)C(F)(F)F)C#N)O)OC |
Origin of Product |
United States |
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